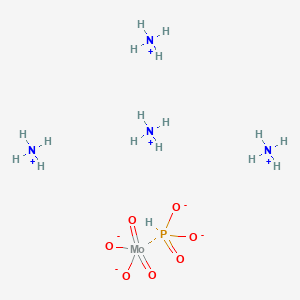
3,6-Bis(diethylamino)-9-(2-(((9-(diethylamino)-5H-benzo(a)phenoxazin-5-ylidene)amino)carbonyl)phenyl)xanthylium chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3,6-Bis(diethylamino)-9-(2-(((9-(diethylamino)-5H-benzo(a)phenoxazin-5-ylidene)amino)carbonyl)phenyl)xanthylium chloride often involves multi-step organic reactions. For instance, Deng et al. (2009) reported the synthesis of a related xanthene derivative through the reaction of 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoyl chloride with aniline, highlighting the synthesis pathway's complexity and precision (Deng et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,6-Bis(diethylamino)-9-(2-(((9-(diethylamino)-5H-benzo(a)phenoxazin-5-ylidene)amino)carbonyl)phenyl)xanthylium chloride is characterized by significant dihedral angles between various molecular planes, as observed by Deng et al. (2009). These structural features are crucial for understanding the compound's optical and electronic properties (Deng et al., 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating a range of reactivities depending on the functional groups attached. Hori et al. (1988) explored the reactivities of similar heteroaromatic cations in nucleophilic reactions, revealing insights into the electronic and structural factors influencing these processes (Hori et al., 1988).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are fundamental for the practical application of these compounds. The crystal structure and weak C—H⋯O hydrogen bonding, as reported by Deng et al. (2009), provide a basis for understanding the material's stability and solubility (Deng et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, photostability, and fluorescence, are crucial for the compound's applications in materials science and photophysics. Studies on related compounds, such as those by Raju et al. (2016), have investigated these aspects, highlighting the influence of structural modifications on photophysical behavior and stability (Raju et al., 2016).
Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Micellisation Process Detection
Research has demonstrated the synthesis of novel fluorescent benzo[a]phenoxazinium chlorides with long aliphatic chains, capable of absorbing and emitting at longer wavelengths with moderate to good fluorescent quantum yields. These compounds have been studied for their ability to detect the micellisation process in surfactant media, indicating their potential as sensitive fluorescence probes for studying micellar systems in solution Carla M.A. Alves et al., 2009.
Photostability and Antimicrobial Applications
Another study focused on synthesizing benzo[a]phenoxazinium chlorides with different substituents, evaluating their photostability and potential as antimicrobial agents. These compounds showed high resistance to photobleaching, which is essential for long-term imaging applications, and some exhibited significant antifungal activity against Saccharomyces cerevisiae, suggesting their use as fluorescent probes in biological systems and potential antimicrobial agents V. Frade et al., 2007.
Biophotonic Materials
The structural and photophysical properties of certain diethylamino-substituted compounds have been explored, highlighting their potential as biophotonic materials. These studies include characterizations that suggest their applicability in one- and two-photon absorption applications, further emphasizing their role in advanced fluorescence microscopy and imaging techniques V. Nesterov et al., 2003.
Solid-state Fluorescence
Research into solid-state fluorescence of certain benzo[a]phenoxazinium derivatives has shown that modifications with bulky groups can lead to fluorescence in the solid state, a desirable property for materials science applications, including the development of fluorescent materials for sensors and imaging technologies So-Yeon Park et al., 2009.
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity or flammability.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthetic methods or applications for the compound.
Eigenschaften
IUPAC Name |
[6-(diethylamino)-9-[2-[[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVPCFMVWEDCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanile blue | |
CAS RN |
14969-56-3 | |
| Record name | Rhodanile Blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14969-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanile Blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014969563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanile blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-bis(diethylamino)-9-[2-[[[9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]amino]carbonyl]phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODANILE BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5J4YM6QX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)